

# Application Notes and Protocols: Molecular Beam Epitaxy (MBE) Growth of Erbium Silicide

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## Compound of Interest

Compound Name: *Erbium silicide*

Cat. No.: *B1143583*

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Audience: Researchers, scientists, and materials development professionals.

## Introduction

**Erbium silicide** ( $\text{ErSi}_2$ ) is a metallic rare-earth silicide that has garnered significant interest for its applications in microelectronics and optoelectronics. When grown on a silicon substrate, particularly Si(111), it forms a hexagonal crystal structure with a good lattice match, enabling the formation of high-quality epitaxial films. These films are utilized as low-resistance contacts in CMOS devices, Schottky barrier detectors for infrared applications, and as templates for one-dimensional nanowire growth.[1][2]

Molecular Beam Epitaxy (MBE) is a thin-film deposition technique that occurs in an ultra-high vacuum (UHV) environment ( $10^{-8}$  to  $10^{-12}$  Torr), allowing for the growth of high-purity, single-crystal (epitaxial) layers.[3][4] Its slow deposition rate and the use of in-situ monitoring tools like Reflection High-Energy Electron Diffraction (RHEED) provide precise control over film thickness, composition, and crystal quality at the atomic level.[4] This document provides detailed protocols for the MBE growth of **erbium silicide** films and nanowires, along with key characterization data.

## Key Growth Parameters and Film Properties

The quality and morphology of the resulting **erbium silicide** films are highly dependent on the MBE growth parameters. The data below, compiled from various studies, summarizes the typical conditions and outcomes.

Table 1: Summary of MBE Growth Parameters for **Erbium Silicide**

Parameter	Value Range	Substrate	Growth Method	Reference
Base Pressure	< 5 x 10 <sup>-10</sup> Torr	Si(111)	Solid Phase Epitaxy	[5]
Substrate Temp.	Room Temperature (for deposition)	Si(111)	Solid Phase Epitaxy	[5]
Substrate Temp.	300 °C (for interdiffusion)	Si(111)	Solid Phase Epitaxy	[5]
Substrate Temp.	600 - 750 °C	Si(001)	Reactive Deposition	[6]
Post-Anneal Temp.	800 - 900 °C	Si(111)	Solid Phase Epitaxy	[5]
Deposition Sources	Erbium (evaporation), Silicon	Si(111)	Co-deposition	[7]
Film Thickness	0.5 nm - 40 nm (400 Å)	Si(111)	Solid Phase Epitaxy	[5]
Deposition Rate	< 3000 nm/hour (typical for MBE)	N/A	General MBE	[3][4]

Table 2: Characterization Data for MBE-Grown **Erbium Silicide** Films

Property	Measurement	Value	Film Details	Reference
Crystal Quality	RBS Channeling Minimum Yield ( $\chi_{\min}$ )	2% - 3%	20-40 nm thick film on Si(111)	[5]
Crystal Quality	RBS Channeling Minimum Yield ( $\chi_{\min}$ )	4%	10 nm thick film on Si(111)	[5]
Crystal Structure	LEED / XRD	Hexagonal ErSi <sub>2</sub>	Film on Si(111)	[5]
Morphology	STM / AFM	Nanowires	Grown at 600– 650 °C on Si(001)	[6]
Morphology	STM / AFM	Nanoislands	Grown at 700– 750 °C on Si(001)	[6]

## Experimental Protocols

The following sections detail the step-by-step procedures for substrate preparation, MBE growth, and characterization of **erbium silicide**.

High-quality epitaxial growth requires an atomically clean and ordered substrate surface.

- Ex-situ Chemical Cleaning (RCA Clean):
  - SC-1 Clean: Immerse the Si(111) wafer in a solution of H<sub>2</sub>O:H<sub>2</sub>O<sub>2</sub>:NH<sub>4</sub>OH (5:1:1 ratio) at 75-80 °C for 10 minutes to remove organic contaminants.
  - Deionized (DI) Water Rinse: Thoroughly rinse the wafer in a DI water cascade.
  - SC-2 Clean: Immerse the wafer in a solution of H<sub>2</sub>O:H<sub>2</sub>O<sub>2</sub>:HCl (6:1:1 ratio) at 75-80 °C for 10 minutes to remove metallic impurities.
  - DI Water Rinse: Rinse the wafer again in a DI water cascade.

- Oxide Formation: Dip the wafer in a solution to grow a thin, protective chemical oxide layer.<sup>[8]</sup>
- Final Rinse & Dry: Perform a final DI water rinse and dry the wafer using high-purity nitrogen gas.
- In-situ Thermal Deoxidation:
  - Immediately load the cleaned wafer into the MBE system's load-lock chamber.
  - Transfer the wafer into the main UHV growth chamber.
  - Heat the substrate to a temperature sufficient to desorb the protective oxide layer (e.g., ~1000 °C for Si).<sup>[8]</sup>
  - Monitor the surface reconstruction using RHEED. A sharp, streaky pattern indicates a clean, atomically ordered surface ready for growth.

This method involves depositing erbium onto the substrate at room temperature, followed by a high-temperature anneal to form the silicide.

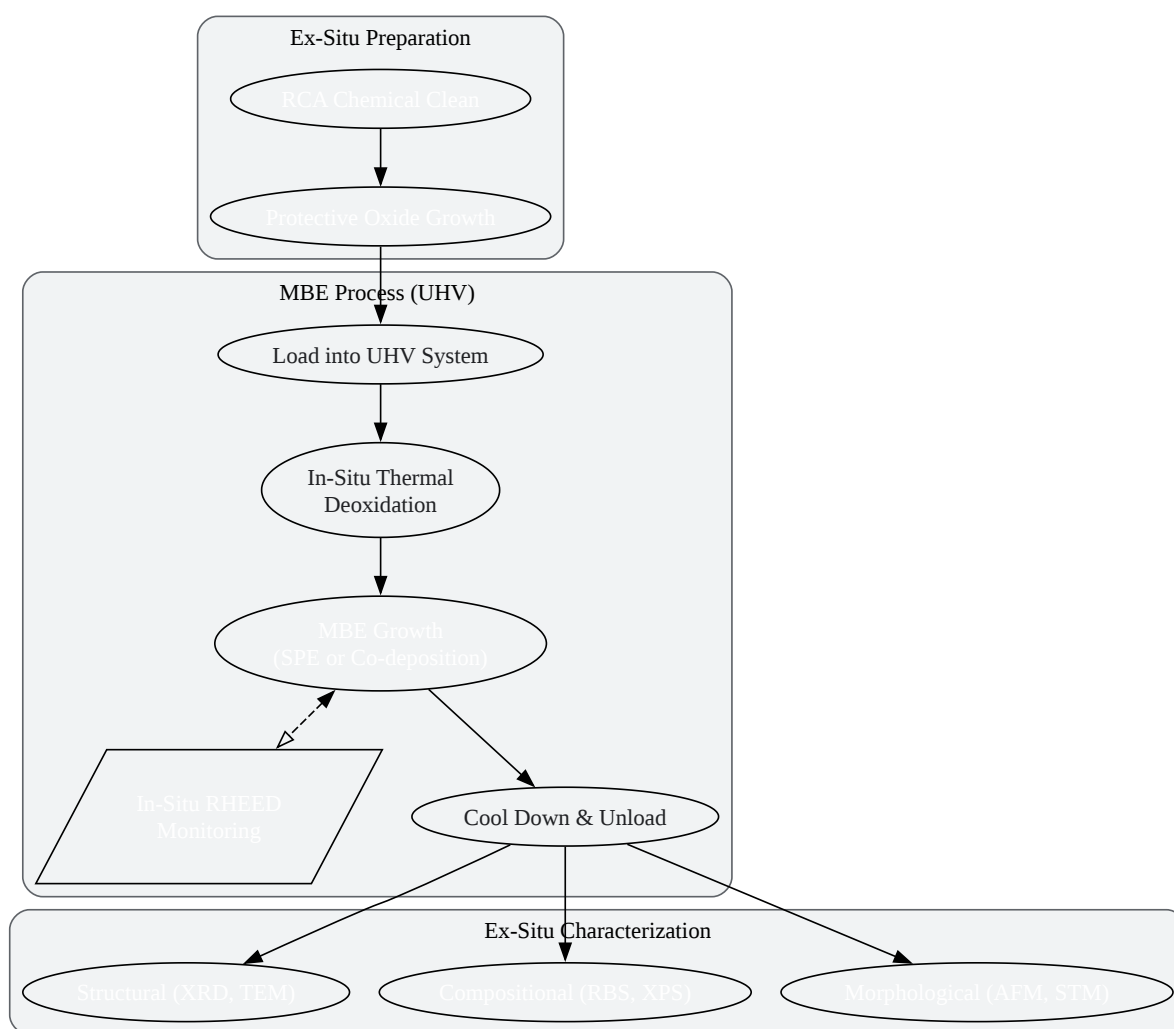
- Substrate Preparation: Prepare the Si(111) substrate as described in Protocol 1.
- Cool Down: Cool the substrate to room temperature.
- Erbium Deposition:
  - Heat the erbium effusion cell to its target temperature for the desired deposition rate.
  - Open the shutter to the erbium cell to begin deposition on the Si(111) substrate.
  - Deposit the desired thickness of erbium metal (e.g., 10-20 nm).
- Post-Growth Annealing:
  - Close the erbium shutter.
  - Ramp up the substrate temperature to 800-900 °C.<sup>[5]</sup>

- Hold at the annealing temperature for 10-20 minutes to allow the erbium to react with the silicon and form an epitaxial  $\text{ErSi}_2$  film. The interdiffusion process can begin at temperatures as low as 300 °C.[5]
- Monitor the RHEED pattern during annealing; the pattern will transition, indicating the formation of the hexagonal silicide.[5]
- Cool Down: Cool the substrate to room temperature before removing it from the MBE system.

This method involves simultaneously depositing both erbium and silicon to form the silicide directly.

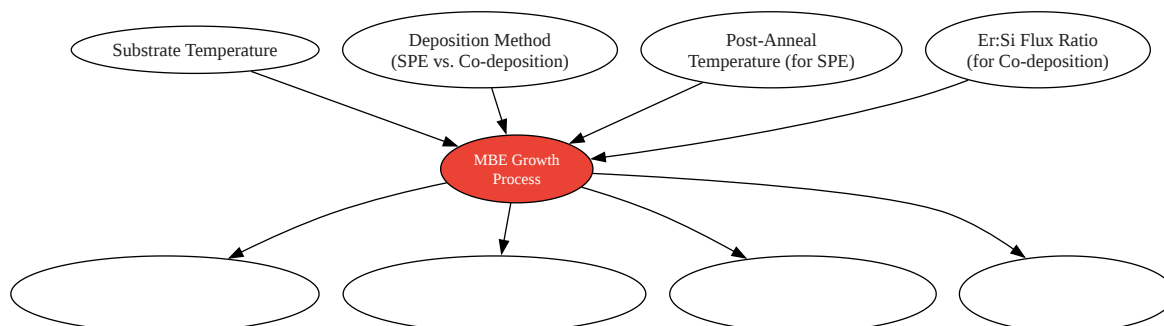
- Substrate Preparation: Prepare the Si(111) substrate as described in Protocol 1.
- Set Growth Temperature: Heat the substrate to the desired growth temperature (e.g., 600-700 °C).
- Source Deposition:
  - Heat both the erbium and silicon effusion cells to achieve the desired flux rates.
  - Set the flux rates to achieve a stoichiometric ratio of approximately 1:2 (Er:Si) for  $\text{ErSi}_2$  formation.[7]
  - Simultaneously open the shutters for both the erbium and silicon sources.
- Growth Monitoring: Monitor the growth in real-time using the RHEED pattern to ensure continuous, monocrystalline film formation.[7]
- Termination: Close both shutters once the desired film thickness is achieved.
- Cool Down: Cool the substrate to room temperature before removal.

## Visualization of Workflows and Relationships



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Figure 1: Experimental workflow for MBE growth and characterization of **erbium silicide**.



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Figure 2: Logical relationship between MBE parameters and ErSi<sub>2</sub> film properties.

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